molecular formula C15H15ClF3N3O3S B2728912 2-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 1705999-72-9

2-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No.: B2728912
CAS No.: 1705999-72-9
M. Wt: 409.81
InChI Key: NWRBIUXFVYLJMN-UHFFFAOYSA-N
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Description

This compound features a piperidine core sulfonylated at the 1-position with a 3-chloro-2-methylphenyl group and a 1,3,4-oxadiazole ring substituted with a trifluoromethyl (CF₃) group at position 4. Such structural attributes are common in bioactive molecules targeting enzymes or receptors in medicinal chemistry.

Properties

IUPAC Name

2-[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClF3N3O3S/c1-9-11(16)3-2-4-12(9)26(23,24)22-7-5-10(6-8-22)13-20-21-14(25-13)15(17,18)19/h2-4,10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRBIUXFVYLJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a novel organic molecule that features a complex structure comprising a piperidine moiety linked to a 3-chloro-2-methylphenyl group via a sulfonyl linkage, along with a trifluoromethyl-substituted 1,3,4-oxadiazole ring. This unique combination of functional groups suggests potential for diverse biological activities, particularly in antimicrobial and anticancer applications.

Structural Characteristics

The molecular formula of the compound is C15H15ClF3N3O3SC_{15}H_{15}ClF_3N_3O_3S with a molecular weight of approximately 409.81 g/mol. The presence of the oxadiazole ring is significant due to its established pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold often exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Many derivatives have shown efficacy against various bacterial strains and fungi. The oxadiazole ring has been linked to antibacterial and antifungal properties due to its ability to disrupt microbial cell functions.
  • Anticancer Properties : Similar compounds have demonstrated potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Some derivatives have also been noted for their ability to reduce inflammation, making them candidates for treating inflammatory diseases.

The biological activity of this compound likely involves several mechanisms:

  • Receptor Binding : The piperidine moiety may interact with specific biological receptors or enzymes, modulating their activity.
  • Enzyme Inhibition : The sulfonyl group can act as an electrophile, potentially interacting with nucleophilic sites on enzymes and disrupting their function.
  • Cellular Interaction : The trifluoromethyl group may enhance lipophilicity, facilitating cellular uptake and interaction with intracellular targets.

Research Findings

A review of literature reveals several studies highlighting the biological activities associated with similar compounds:

Antimicrobial Studies

Research has demonstrated that oxadiazole derivatives exhibit potent antimicrobial effects. For instance:

  • Dhumal et al. (2016) reported that compounds containing the oxadiazole ring showed strong inhibition against Mycobacterium bovis BCG .
  • Desai et al. (2016) found that pyridine-based oxadiazoles exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Research

Studies have indicated that oxadiazole derivatives can inhibit cancer cell lines:

  • Compounds with similar structural motifs have been shown to induce apoptosis in various cancer cell lines through the modulation of signaling pathways .

Case Studies

Several specific studies illustrate the efficacy of similar compounds:

StudyCompoundActivityFindings
Dhumal et al. (2016)Oxadiazole-Thiazole-Pyridine DerivativesAntitubercularStrong inhibition against Mycobacterium bovis BCG in both active and dormant states .
Desai et al. (2016)Pyridine-Based OxadiazolesAntimicrobialEffective against S. aureus, E. coli, and P. aeruginosa, with good binding affinity to bacterial target proteins .
Paruch et al. (2020)1,3,4-Oxadiazole DerivativesAntibacterialShowed enhanced activity against MRSA strains compared to traditional antibiotics like vancomycin .

Scientific Research Applications

Synthetic Route Overview

  • Formation of Oxadiazole: The oxadiazole ring is synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
  • Sulfonylation: The introduction of the sulfonyl group is achieved by reacting piperidine derivatives with sulfonyl chlorides.
  • Trifluoromethylation: This can be accomplished using trifluoromethylating agents under controlled conditions to ensure optimal yields.

Anticancer Activity

Research indicates that compounds containing 1,3,4-oxadiazole moieties exhibit promising anticancer properties. Preliminary studies suggest that similar oxadiazole derivatives can inhibit the growth of various cancer cell lines, including glioblastoma cells. The mechanism may involve apoptosis induction through DNA damage and modulation of cellular signaling pathways .

Antimicrobial Properties

The compound may also demonstrate antimicrobial activity against resistant bacterial strains. Studies have shown that structurally related compounds possess significant antibacterial properties, indicating that this compound could be explored for its potential as an antimicrobial agent .

Potential Therapeutic Applications

Given its structural characteristics and preliminary biological findings, this compound may have several therapeutic applications:

  • Cancer Treatment: As a potential lead compound for developing new anticancer drugs.
  • Infectious Diseases: As a candidate for treating infections caused by resistant pathogens.

Case Studies and Research Findings

A comprehensive review of literature reveals various studies focusing on oxadiazole derivatives:

StudyFindings
Synthesis and evaluation of oxadiazoles showed significant cytotoxicity against glioblastoma cell lines.
In silico studies indicated strong binding affinity to target proteins associated with cancer progression.
Antibacterial assays demonstrated efficacy against Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperidine-Sulfonyl Linkages

  • 5-[1-(4-Nitrophenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazole-2-thiol derivatives ():
    These compounds share the piperidine-sulfonyl-oxadiazole scaffold but differ in substituents. The 4-nitrophenylsulfonyl group is strongly electron-withdrawing, which may enhance reactivity compared to the 3-chloro-2-methylphenyl group in the target compound. Additionally, the thiol (-SH) group at position 2 of the oxadiazole in these derivatives contrasts with the CF₃ group in the target compound. Biological testing showed moderate antibacterial activity against Gram-positive strains, suggesting that electron-withdrawing sulfonyl groups and thiol substitutions influence antimicrobial efficacy .

  • 5-{1-[(4-Chlorophenyl)sulfonyl]pyrrolidin-2-yl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (): This analogue replaces piperidine with pyrrolidine and substitutes the oxadiazole with a 3-(trifluoromethyl)phenyl group. However, the absence of a methyl group on the sulfonylphenyl moiety (compared to the target compound) could alter metabolic stability .

1,3,4-Oxadiazole Derivatives with Varied Substituents

  • 5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide ():
    These compounds feature an acetamide-linked 2-methoxy-5-chlorophenyl group instead of a sulfonylated piperidine. The acetamide moiety introduces hydrogen-bonding capacity, which may explain their higher activity against acetylcholinesterase (AChE) compared to sulfonyl-based compounds. The target compound’s CF₃ group likely enhances membrane permeability but may reduce polar interactions with AChE’s catalytic site .

  • 2-(Substitutedthio)-5-[1-(4-nitrophenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazoles (): Alkyl/aralkylthio groups at position 2 of the oxadiazole were found to modulate antibacterial activity. For example, compounds with benzylthio substitutions showed superior activity against Staphylococcus aureus (MIC = 8 µg/mL).

Heterocyclic Analogues with Thiadiazole or Thiazole Cores

  • 1,3,4-Thiadiazole derivatives (): Replacing oxadiazole with thiadiazole introduces a sulfur atom in the ring, altering electronic properties and ring strain. Thiadiazoles are known for broader-spectrum antimicrobial activity but may exhibit higher toxicity. The target compound’s oxadiazole core, combined with CF₃, likely balances potency and safety .
  • 2-(4-Fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole ():
    This thiazole-based compound lacks the sulfonyl group but includes a piperidinylmethyl side chain. The methoxyphenyl group enhances solubility, whereas the target compound’s sulfonyl group may improve target affinity. Thiazoles generally exhibit lower metabolic stability than oxadiazoles due to susceptibility to ring-opening reactions .

Key Comparative Data

Property Target Compound 4-Nitrophenylsulfonyl Derivative AChE-Inhibiting Oxadiazole
Core Structure 1,3,4-Oxadiazole + sulfonylated piperidine 1,3,4-Oxadiazole + sulfonylated piperidine 1,3,4-Oxadiazole + acetamide
Key Substituent 5-CF₃, 3-chloro-2-methylphenylsulfonyl 2-SH, 4-nitrophenylsulfonyl 2-Sulfanyl acetamide
Bioactivity Not reported (inferred enzyme/receptor targeting) Antibacterial (Gram-positive) AChE inhibition (IC₅₀ ~10–50 µM)
Lipophilicity (LogP)* High (CF₃, chloro-methyl) Moderate (nitro, thiol) Low (polar acetamide)
Metabolic Stability High (CF₃ resists oxidation) Low (thiol susceptible to oxidation) Moderate

*Predicted using fragment-based methods.

Q & A

Q. What are the common synthetic routes for this compound, and what key reaction conditions influence yield and purity?

The synthesis typically involves cyclocondensation of precursors such as piperidine derivatives and sulfonyl chlorides. Critical conditions include temperature control (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., triethylamine for deprotonation). Multi-step reactions often require purification via column chromatography to isolate intermediates, with yields heavily dependent on stoichiometric ratios and reaction time optimization .

Q. Which spectroscopic techniques are essential for structural characterization?

Nuclear Magnetic Resonance (NMR) is critical for confirming piperidinyl and sulfonyl group connectivity (e.g., δ 3.2–3.5 ppm for piperidine protons, δ 7.5–8.0 ppm for aromatic sulfonyl signals). Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]+ peaks at ~450–500 m/z), while infrared (IR) spectroscopy identifies functional groups like C=O (1650–1750 cm⁻¹) and S=O (1150–1250 cm⁻¹) .

Q. What in vitro assays evaluate biological activity, and what targets are implicated?

Common assays include protein-binding studies (e.g., Bovine Serum Albumin (BSA) binding via fluorescence quenching) and enzyme inhibition assays targeting kinases or proteases. The trifluoromethyl and oxadiazole moieties suggest potential interactions with hydrophobic enzyme pockets or nucleic acid structures .

Q. What protocols ensure compound purity and impurity identification?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment (>95%). Impurities, such as unreacted sulfonyl chloride or dehalogenated byproducts, are quantified using calibration curves. Residual solvents are analyzed via gas chromatography (GC) per ICH guidelines .

Advanced Research Questions

Q. How can low yields in cyclocondensation steps be optimized?

Yield improvements may involve microwave-assisted synthesis to reduce reaction times or using Dean-Stark traps to remove water in moisture-sensitive steps. Alternative catalysts (e.g., HATU for amide coupling) and protecting groups (e.g., Boc for piperidine) can minimize side reactions .

Q. How are contradictions in NMR spectral data resolved methodologically?

Iterative analysis using 2D NMR (e.g., HSQC, HMBC) clarifies ambiguous proton assignments. For example, overlapping aromatic signals in the sulfonyl region can be resolved via deuterated solvent shifts or variable-temperature NMR .

Q. What computational strategies predict binding affinity and pharmacokinetics?

Molecular docking (e.g., AutoDock Vina) models interactions with targets like cyclooxygenase-2. ADME properties are predicted using QSAR models (e.g., SwissADME) to assess logP (lipophilicity) and CYP450 metabolism. Free energy perturbation (FEP) calculations refine binding affinity estimates .

Q. How do sulfonyl group substitutions impact bioactivity and selectivity?

Substituents like electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but may reduce solubility. Comparative studies using analogues with methyl or nitro groups reveal trade-offs between target affinity and off-target effects, assessed via IC50 shifts in dose-response assays .

Q. How can discrepancies in reported biological activities across models be reconciled?

Cross-model validation using orthogonal assays (e.g., cell-free vs. cell-based systems) identifies context-specific activity. For instance, conflicting cytotoxicity data may arise from differences in cell membrane permeability, addressed via permeability assays (e.g., Caco-2 models) .

Q. What strategies mitigate instability during storage?

Lyophilization under inert gas (N₂) prevents hydrolysis of the oxadiazole ring. Storage at −20°C in amber vials with desiccants (e.g., silica gel) minimizes photodegradation. Accelerated stability studies (40°C/75% RH for 6 months) guide formulation adjustments .

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